

Application Note: A Validated HPLC Method for the Quantification of Rutin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Rutin*

Cat. No.: *B1680289*

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Abstract

This application note describes a validated high-performance liquid chromatography (HPLC) method for the accurate and precise quantification of **Rutin** in various sample matrices. The method is simple, rapid, and demonstrates excellent linearity, accuracy, and precision, making it suitable for routine quality control and research applications.

Introduction

Rutin, a citrus flavonoid glycoside, is a significant secondary metabolite found in a wide variety of plants. It exhibits a range of pharmacological activities, including antioxidant, anti-inflammatory, and vasoprotective effects. Consequently, accurate and reliable quantification of **Rutin** is crucial for the standardization of herbal extracts and the development of pharmaceutical formulations. This document provides a detailed protocol for a validated HPLC method for **Rutin** analysis.

Experimental

Instrumentation and Chromatographic Conditions

- HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).
- Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm) is commonly used for the separation of **Rutin**.

- **Mobile Phase:** A gradient or isocratic elution can be employed. A common mobile phase consists of a mixture of methanol, acetonitrile, and water, often with the addition of an acid like phosphoric acid or acetic acid to improve peak shape. For example, a mixture of methanol, water, and phosphoric acid (50:50:0.2 v/v/v) has been used. Another successful mobile phase is a gradient of acetonitrile and 0.1% formic acid in water.
- **Flow Rate:** A typical flow rate is 1.0 mL/min.
- **Injection Volume:** 20 µL.
- **Detection Wavelength:** **Rutin** can be effectively detected at 254 nm or 354 nm. The selection of the wavelength depends on the desired sensitivity and the potential for interfering compounds in the sample matrix.
- **Column Temperature:** 25°C.

Preparation of Standard Solutions

- **Stock Standard Solution (1000 µg/mL):** Accurately weigh 10 mg of **Rutin** reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
- **Working Standard Solutions:** Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.

Sample Preparation

The sample preparation method will vary depending on the matrix. For plant extracts:

- Accurately weigh a known amount of the dried plant powder.
- Extract the **Rutin** using a suitable solvent such as methanol or ethanol, often with the aid of ultrasonication or heating. An example extraction involves sonicating the sample with methanol for 30 minutes.
- Centrifuge the extract to remove particulate matter.
- Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Linearity

The linearity of the method was evaluated by analyzing a series of six to eight concentrations of **Rutin** standard solutions. The calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r^2) should be greater than 0.999, indicating a strong linear relationship.

Accuracy

The accuracy of the method was determined by a recovery study. A known amount of **Rutin** was spiked into a pre-analyzed sample at three different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration). The percentage recovery was then calculated. The recovery should be within the range of 98-102%.

Precision

The precision of the method was assessed by determining the intra-day and inter-day precision. Intra-day precision was evaluated by analyzing the same sample six times within the same day. Inter-day precision was determined by analyzing the same sample on three different days. The results are expressed as the percentage of relative standard deviation (%RSD), which should be less than 2%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve. The LOD is the lowest concentration of the analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.

Results

The quantitative data for the method validation are summarized in the tables below.

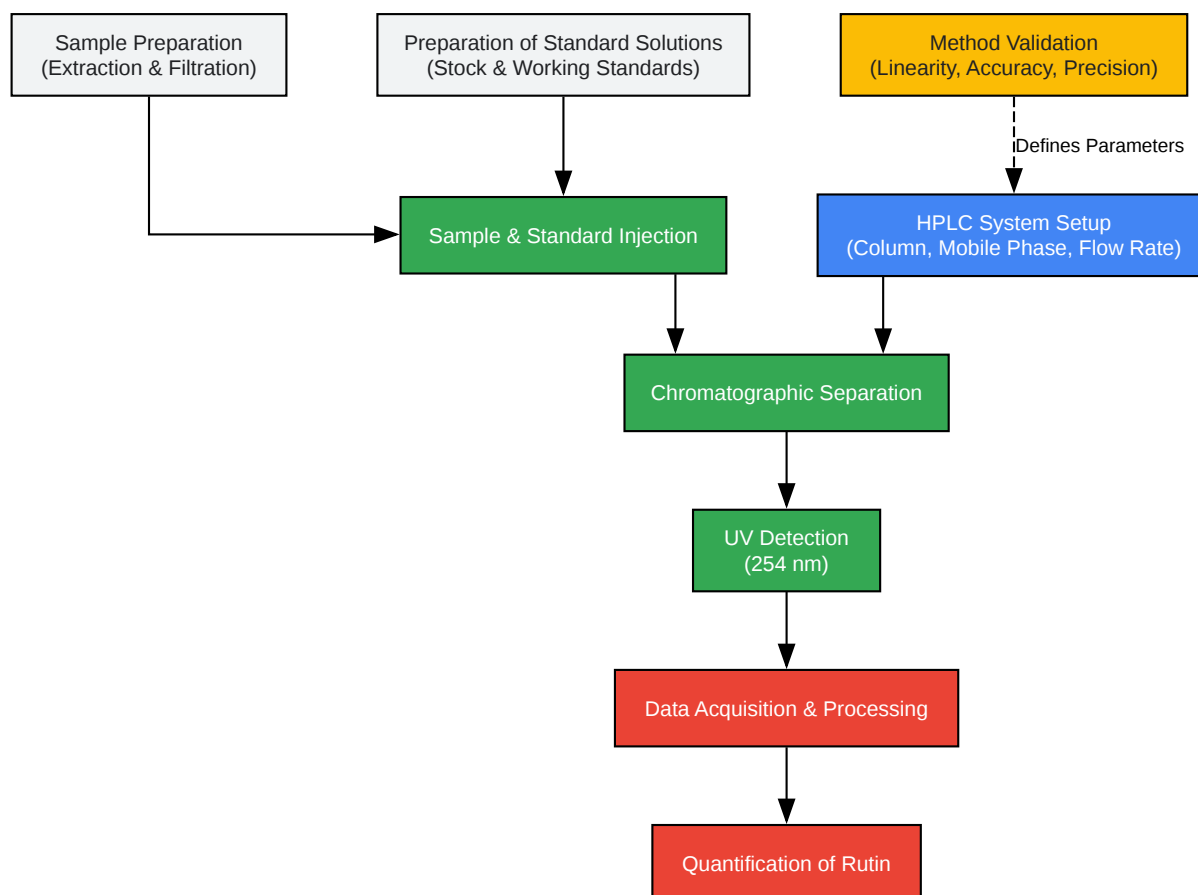
Table 1: HPLC Method Parameters

Parameter	Condition
Column	C18 (4.6 x 250 mm, 5 µm)
Mobile Phase	Methanol:Water:Phosphoric Acid (50:50:0.2 v/v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 µL
Detection Wavelength	254 nm
Column Temperature	25°C

Table 2: Method Validation Summary

Validation Parameter	Result
Linearity Range (µg/mL)	1 - 100
Correlation Coefficient (r ²)	> 0.999
Accuracy (% Recovery)	98.5% - 101.2%
Intra-day Precision (%RSD)	< 1.5%
Inter-day Precision (%RSD)	< 2.0%
LOD (µg/mL)	Typically in the range of 0.05 - 0.1 µg/mL
LOQ (µg/mL)	Typically in the range of 0.15 - 0.3 µg/mL

Experimental Workflow



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Caption: Workflow for **Rutin** quantification by HPLC.

Conclusion

The described HPLC method is a reliable and robust technique for the quantification of **Rutin**. The method is simple, accurate, and precise, making it a valuable tool for quality control and research purposes in the pharmaceutical and nutraceutical industries. The validation data demonstrates that the method is suitable for its intended application.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com